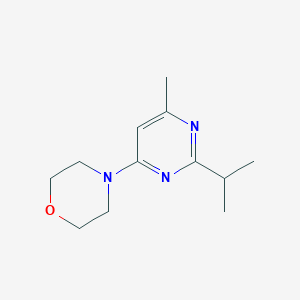
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine
Overview
Description
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.304 g/mol It is characterized by the presence of a morpholine ring attached to a pyrimidine moiety, which is substituted with isopropyl and methyl groups
Preparation Methods
The synthesis of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine involves several steps. One common synthetic route includes the following reagents and conditions :
- DMC (Dimethyl carbonate), DABCO (1,4-Diazabicyclo[2.2.2]octane), DMB (Dimethylbutane)
- Pd/C (Palladium on carbon), H2 (Hydrogen gas), EtOH (Ethanol)
- NaHCO3 (Sodium bicarbonate), EtOH (Ethanol)
- CH3I (Methyl iodide), Cs2CO3 (Cesium carbonate), DMF (Dimethylformamide)
- EtOH (Ethanol)
These reagents and conditions facilitate the formation of the desired compound through a series of reactions, including hydrogenation, alkylation, and cyclization.
Chemical Reactions Analysis
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine undergoes various types of chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution : This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine has several scientific research applications, including:
- Chemistry : It is used as an intermediate in the synthesis of various organic compounds.
- Biology : It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine : It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
- Industry : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine can be compared with other similar compounds, such as:
- 2-Isopropyl-6-methyl-4-pyrimidinol : This compound is a major metabolite of the pesticide diazinon and is used as a urinary metabolite marker in exposure studies .
- 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)ethanol : This compound has similar structural features but differs in the functional group attached to the pyrimidine ring.
Properties
IUPAC Name |
4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)12-13-10(3)8-11(14-12)15-4-6-16-7-5-15/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUVMJBBYCJHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321055 | |
| Record name | 4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383146-31-4 | |
| Record name | 4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


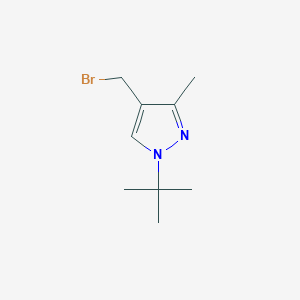
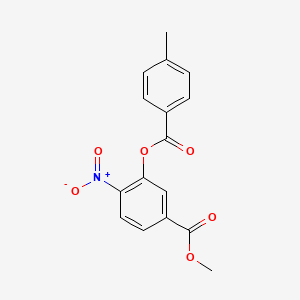
![2-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2853097.png)
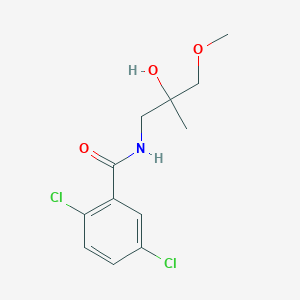

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2853101.png)
![4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2853102.png)
![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-3-carboxamide](/img/structure/B2853103.png)
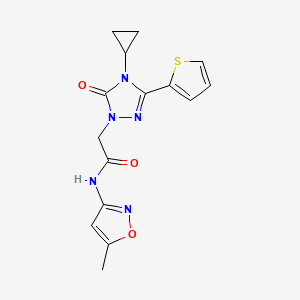
![Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2853105.png)
![N-(2-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2853109.png)
![N-[(1-Methylsulfanylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2853112.png)
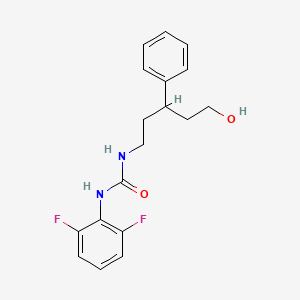
![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/new.no-structure.jpg)
